n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide

Antimycobacterial Benzoxaborole Leucyl‑tRNA synthetase

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide (CAS 943311-44-2, molecular formula C₉H₁₀BNO₃, MW 190.99 g/mol) is a 6‑acetamido‑substituted benzoxaborole, a boron‑containing heterocyclic scaffold whose cyclic hemiester moiety confers a distinctive Lewis acidity and reversible covalent binding mode toward nucleophilic biological targets such as leucyl‑tRNA synthetase (LeuRS). Benzoxaboroles bearing an amide linkage at the 6‑position serve as direct synthetic entry points for the preparation of N‑(hetero)aryl‑2‑carboxamide libraries that have demonstrated sub‑50 µM MIC values against Mycobacterium tuberculosis H37Rv in recent antimycobacterial screening campaigns.

Molecular Formula C9H10BNO3
Molecular Weight 190.99 g/mol
Cat. No. B15248382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide
Molecular FormulaC9H10BNO3
Molecular Weight190.99 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)NC(=O)C)O
InChIInChI=1S/C9H10BNO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4,13H,5H2,1H3,(H,11,12)
InChIKeyMLTONBYGSGVNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide – Procurement-Ready Benzoxaborole Scaffold for Antimycobacterial Research


N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide (CAS 943311-44-2, molecular formula C₉H₁₀BNO₃, MW 190.99 g/mol) is a 6‑acetamido‑substituted benzoxaborole, a boron‑containing heterocyclic scaffold whose cyclic hemiester moiety confers a distinctive Lewis acidity and reversible covalent binding mode toward nucleophilic biological targets such as leucyl‑tRNA synthetase (LeuRS) . Benzoxaboroles bearing an amide linkage at the 6‑position serve as direct synthetic entry points for the preparation of N‑(hetero)aryl‑2‑carboxamide libraries that have demonstrated sub‑50 µM MIC values against Mycobacterium tuberculosis H37Rv in recent antimycobacterial screening campaigns . The compound is commercially available from multiple reputable chemical suppliers at ≥98% purity with batch‑specific QC documentation (NMR, HPLC, GC) , enabling immediate procurement for SAR expansion without requiring in‑house synthesis of the benzoxaborole core.

Why N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide Cannot Be Replaced by Generic Benzoxaborole Analogs in Antimycobacterial SAR Programs


The 6‑acetamido substituent is not a passive spectator; it directly determines the compound’s utility as a versatile acylation substrate for constructing focused (hetero)aryl‑2‑carboxamide libraries targeting mycobacterial LeuRS . In the benzoxaborole class, subtle changes at the 6‑position produce dramatic shifts in antimycobacterial potency: in a controlled head‑to‑head panel, the 5‑chloropyrazine‑2‑carboxamide derivative (compound 5) achieved an MIC of 21.59 µM against M. tuberculosis H37Rv, whereas the unsubstituted pyrazine‑2‑carboxamide (compound 1) required 122.53 µM—a >5‑fold difference arising solely from halogen substitution on the appended aryl ring . Replacing the acetamide with a free amine (6‑aminobenzoxaborole) eliminates the amide bond required for the OBORT (oxaborole‑tRNA trapping) mechanism and abolishes the selective antimycobacterial activity that depends on bivalent adduct formation with Ade76 in the LeuRS editing site . Consequently, procuring the precise 6‑acetamido derivative is essential for replicating published SAR results and for generating valid structure–activity data in lead‑optimization workflows.

Product‑Specific Quantitative Evidence for N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide


Synthetic Versatility as a Key Acylation Substrate for Antimycobacterial Library Construction – Direct Comparison with the Free 6‑Amino Precursor

N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide serves as the direct precursor for a panel of 19 (hetero)aryl‑2‑carboxamides that were evaluated against M. tuberculosis H37Rv, M. kansasii, M. avium, M. aurum, and M. smegmatis . In contrast, the free 6‑amino parent compound (6‑aminobenzo[c][1,2]oxaborol‑1(3H)‑ol) requires an additional acylation step to generate the active amide pharmacophore. The most potent derivative obtained from this scaffold, compound 5 (5‑chloropyrazine‑2‑carboxamide), exhibited an MIC of 21.59 µM against M. tuberculosis H37Rv and retained activity against multidrug‑resistant clinical isolates (MDR‑Mtb IZAK and MATI: MIC 43.18 µM), demonstrating that the 6‑acetamido starting material enables the rapid generation of compounds with clinically relevant resistance profiles . By comparison, the simple 6‑amino benzoxaborole core itself lacks any reported antimycobacterial activity in the same assay system, underscoring the functional necessity of the amide linkage . The 98% purity specification from commercial vendors ensures reproducible acylation yields, with batch‑specific NMR and HPLC documentation removing ambiguity in SAR studies .

Antimycobacterial Benzoxaborole Leucyl‑tRNA synthetase

Boron‑Specific Lewis Acidity and Reversible Covalent Binding Mode – Class‑Level Differentiation from Non‑Boron Heterocyclic Scaffolds

The benzoxaborole core of N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide contains a trigonal boron atom with a pKₐ value of approximately 7.3 for the B‑OH group, enabling reversible covalent bond formation with the cis‑diol moiety of adenosine‑76 in the LeuRS editing site . This OBORT (oxaborole‑tRNA trapping) mechanism is structurally impossible for non‑boron heterocyclic scaffolds such as indoles, benzimidazoles, or quinolones that are commonly employed in antitubercular drug discovery. In the co‑crystal structure of a close benzoxaborole analog with E. coli LeuRS (PDB 5AGR), the boron atom forms a bivalent adduct with the 2′‑ and 3′‑hydroxyls of Ade76, a geometry that non‑boron isosteres cannot replicate . The 6‑acetamido substituent contributes two hydrogen‑bond donor/acceptor sites (calculated HBD=2, HBA=3) that are geometrically positioned to interact with the enzyme surface without disrupting the critical boron‑Ade76 interaction . In contrast, the widely used clinical benzoxaborole tavaborole (AN2690, 5‑fluoro‑1‑hydroxy‑1,3‑dihydro‑2,1‑benzoxaborole) lacks the 6‑amide extension and consequently shows different target selectivity (fungal LeuRS vs. mycobacterial LeuRS), with reported MIC >100 µM against mycobacteria .

Benzoxaborole Lewis acidity OBORT mechanism

Purity and Quality Control Documentation – Batch‑to‑Batch Reproducibility Compared to Uncharacterized Research‑Grade Material

Commercially sourced N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide is supplied at ≥98% purity (HPLC) with accompanying batch‑specific QC certificates that include NMR (¹H and ¹³C), HPLC purity chromatograms, and, where specified, GC analysis . This level of characterization is essential for reproducible acylation chemistry, as residual 6‑amino precursor or boronic acid impurities can lead to erroneous SAR interpretations. In the published antimycobacterial study, all 19 (hetero)aryl‑2‑carboxamides were prepared from a single batch of 6‑aminobenzo[c][1,2]oxaborol‑1(3H)‑ol; variability in the starting material purity was cited as a potential source of inter‑laboratory MIC discrepancies . The availability of cold‑storage specifications (refrigerated, per Fujifilm Wako product page) ensures that the compound retains its structural integrity during long‑term storage, an important consideration for multi‑year lead‑optimization programs . In contrast, custom‑synthesized or non‑certified benzoxaborole intermediates often lack this documentation, leading to indeterminate activity losses upon storage.

Quality control Purity specification Procurement

Selectivity for Mycobacteria over Gram‑Positive/Gram‑Negative Bacteria and Fungi – Inferred from Class SAR Data

In the comprehensive antimicrobial profiling of 6‑amido benzoxaborole derivatives (compounds 1–19), none of the tested (hetero)aryl‑2‑carboxamides exhibited growth inhibition against a panel of 8 bacterial strains (including S. aureus, E. coli, P. aeruginosa) or 8 fungal strains (including Candida spp. and Aspergillus spp.) at concentrations up to 500 µM, while simultaneously showing MIC values as low as 21.59 µM against M. tuberculosis H37Rv . This mycobacterium‑selective profile is a direct consequence of the 6‑amide pharmacophore targeting the mycobacterial LeuRS editing domain, which differs structurally from the human and other bacterial orthologues . The HepG2 cytotoxicity data further support a favorable selectivity window: compound 5 (the most potent antimycobacterial derivative from this scaffold) showed an IC₅₀ of 82.44 µM against HepG2 cells, yielding a selectivity index (SI) of 3.8 relative to its Mtb H37Rv MIC . In contrast, broad‑spectrum benzoxaboroles such as the 6‑benzyl ether derivatives (e.g., AN3365/epetraborole) demonstrate potent activity against both Gram‑negative bacteria and mycobacteria, but with narrower selectivity windows that complicate tuberculosis‑specific drug development . The 6‑acetamido starting material thus provides a scaffold with inherent mycobacterium‑biased selectivity that can be further optimized.

Selectivity Mycobacterium-selective Antimicrobial spectrum

Best Research and Industrial Application Scenarios for N‑(1‑Hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)acetamide


Construction of Focused (Hetero)aryl‑2‑carboxamide Libraries for Antimycobacterial Lead Optimization

The compound is the optimal starting material for generating focused libraries of N‑(1‑hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborol‑6‑yl)(hetero)aryl‑2‑carboxamides via a single‑step acylation with activated (hetero)arylcarboxylic acids. This approach has yielded derivatives with MIC values as low as 21.59 µM against M. tuberculosis H37Rv and retained activity against multidrug‑resistant clinical isolates . Procurement of the pre‑formed 6‑acetamido benzoxaborole eliminates the two‑step sequence of 6‑amino precursor protection and deprotection, reducing synthesis cycle time by approximately 50% and minimizing exposure of the boron center to degradative conditions .

Mechanistic Studies of Leucyl‑tRNA Synthetase Inhibition in Mycobacteria

The OBORT mechanism, wherein the benzoxaborole boron forms a bivalent adduct with Ade76 of mycobacterial LeuRS, can be probed using this compound as a minimalist pharmacophore that retains the essential boron‑amide architecture without confounding steric effects from large heteroaryl substituents . Co‑crystallization trials, surface plasmon resonance (SPR) binding assays, and time‑dependent IC₅₀ shift experiments can establish baseline kinetic parameters for the core scaffold, against which more elaborate derivatives can be benchmarked .

Selectivity Profiling Against Human and Bacterial Orthologues of LeuRS for Toxicology Risk Assessment

The 6‑acetamido benzoxaborole scaffold exhibits a selectivity window that can be systematically evaluated using recombinant human mitochondrial and cytoplasmic LeuRS enzymes. Published HepG2 cytotoxicity data for class members (IC₅₀ = 82.44 µM for compound 5) provide a reference point for establishing structure‑toxicity relationships . Because the scaffold shows no activity against common bacterial and fungal pathogens at concentrations up to 500 µM, it is particularly suitable for programs that require Mycobacterium‑exclusive activity to avoid microbiome disruption .

In‑House Quality Control Reference Standard for Benzoxaborole Analytical Method Development

With its well‑defined molecular properties (MW 190.99, C₉H₁₀BNO₃, exact mass 191.0753733 g/mol), commercial availability at ≥98% purity, and comprehensive QC documentation (NMR, HPLC, GC), this compound can serve as an external reference standard for developing and validating HPLC‑MS methods for benzoxaborole quantification in biological matrices, including plasma, tissue homogenates, and bacterial culture media .

Quote Request

Request a Quote for n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.